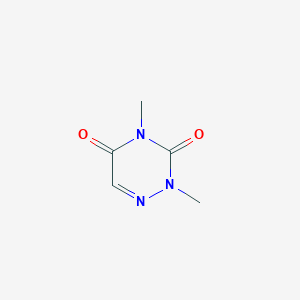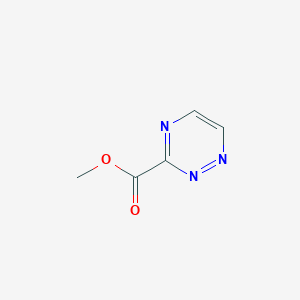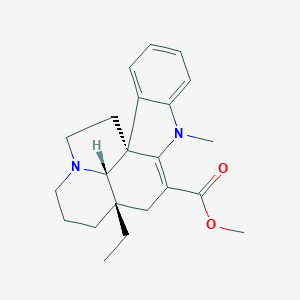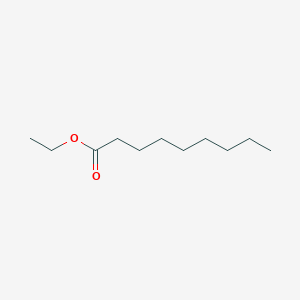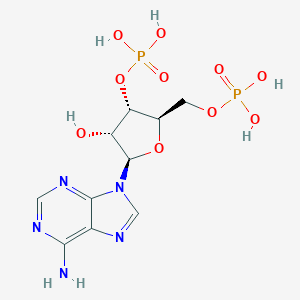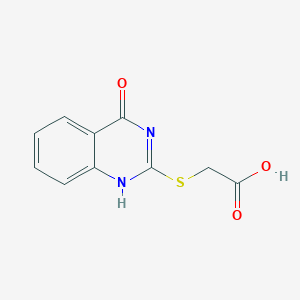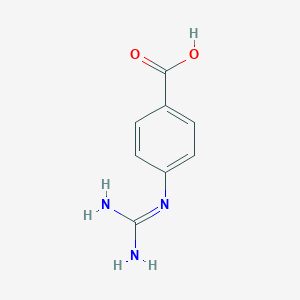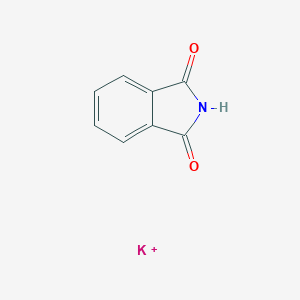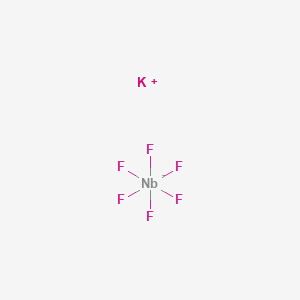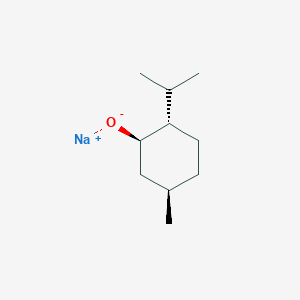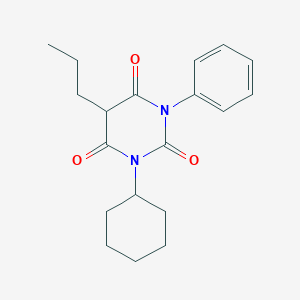
1-Cyclohexyl-3-phenyl-5-propylbarbituric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-3-phenyl-5-propylbarbituric acid, commonly known as cyclohexylphenobarbital, is a barbiturate derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the barbiturate family, which is known for its sedative, hypnotic, and anticonvulsant properties. Cyclohexylphenobarbital has been extensively studied for its pharmacological properties, and recent research has shown promising results in the treatment of various medical conditions.
Mecanismo De Acción
Cyclohexylphenobarbital acts on the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting neurotransmission in the brain. This compound enhances the activity of GABA, leading to increased inhibition of neurotransmission and a reduction in neuronal excitability. This mechanism of action is responsible for the sedative, hypnotic, and anticonvulsant properties of cyclohexylphenobarbital.
Efectos Bioquímicos Y Fisiológicos
Cyclohexylphenobarbital has been shown to have a range of biochemical and physiological effects. It can cause sedation, hypnosis, and anticonvulsant effects by enhancing the activity of GABA receptors in the brain. This compound can also cause respiratory depression, which is a potential side effect of barbiturate use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclohexylphenobarbital has several advantages for lab experiments, including its well-established synthesis method and its known pharmacological properties. However, this compound is a controlled substance and requires special handling and storage. Additionally, the sedative and hypnotic effects of cyclohexylphenobarbital can make it difficult to conduct experiments that require alert and active subjects.
Direcciones Futuras
There are several future directions for research on cyclohexylphenobarbital. One potential area of study is the development of new barbiturate derivatives with improved pharmacological properties. Additionally, more research is needed to fully understand the mechanism of action of cyclohexylphenobarbital and its potential therapeutic applications in various medical conditions. Finally, there is a need for further research on the potential side effects of cyclohexylphenobarbital and how to minimize these effects in clinical settings.
In conclusion, cyclohexylphenobarbital is a barbiturate derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its pharmacological properties, and recent research has shown promising results in the treatment of various medical conditions. However, further research is needed to fully understand the mechanism of action of cyclohexylphenobarbital and its potential side effects.
Métodos De Síntesis
The synthesis of cyclohexylphenobarbital involves the condensation of cyclohexylamine, phenylmalonic acid, and diethyl carbonate in the presence of sodium ethoxide. The resulting product is then treated with propyl iodide to yield cyclohexylphenobarbital. This synthesis method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
Cyclohexylphenobarbital has been studied for its potential therapeutic applications in various medical conditions. Recent studies have shown that this compound has anticonvulsant properties and can be used to treat epilepsy. It has also been shown to have sedative and hypnotic effects, making it a potential candidate for the treatment of insomnia and other sleep disorders.
Propiedades
Número CAS |
1045-96-1 |
|---|---|
Nombre del producto |
1-Cyclohexyl-3-phenyl-5-propylbarbituric acid |
Fórmula molecular |
C19H24N2O3 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-phenyl-5-propyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H24N2O3/c1-2-9-16-17(22)20(14-10-5-3-6-11-14)19(24)21(18(16)23)15-12-7-4-8-13-15/h3,5-6,10-11,15-16H,2,4,7-9,12-13H2,1H3 |
Clave InChI |
BUTYVUKCJWGMOG-UHFFFAOYSA-N |
SMILES |
CCCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
SMILES canónico |
CCCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
Sinónimos |
1-Cyclohexyl-3-phenyl-5-propylbarbituric acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





